REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:11])[CH:5]([C:8](=[NH:10])[NH2:9])[N:6]=O)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([NH2:6])[C:8](=[NH:9])[NH2:10])[CH3:2]
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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C(C)OC(C(N=O)C(N)=N)=O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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1.3 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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over 2 nights
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Type
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FILTRATION
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Details
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The Pd/C was filtered through Celite® (filter material)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C(C(N)=N)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |